4,6-Difluorobenzimidazole

Vue d'ensemble

Description

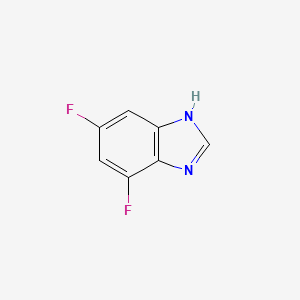

4,6-Difluorobenzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 4th and 6th positions. Benzimidazole derivatives, including this compound, are known for their significant biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,6-Difluorobenzimidazole can be synthesized through various methods. One common synthetic route involves the reaction of 4,6-difluoro-1,2-phenylenediamine with formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:

Starting Material: 4,6-difluoro-1,2-phenylenediamine.

Reagent: Formic acid or formamide.

Conditions: Acidic medium, typically using sulfuric acid as a catalyst.

Product: this compound.

Another method involves the cyclization of 4,6-difluorobenzene-1,2-diamine with orthoesters or orthoformates in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

Bulk Synthesis: Using large quantities of 4,6-difluoro-1,2-phenylenediamine and formic acid.

Catalysis: Employing sulfuric acid or other strong acids as catalysts.

Purification: Utilizing techniques such as recrystallization or chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Difluorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted benzimidazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Applications De Recherche Scientifique

4,6-Difluorobenzimidazole has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antiviral, anticancer, and antifungal activities.

Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: It is utilized in the development of new materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 4,6-Difluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of receptor functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzimidazole: Contains a single fluorine atom at the 4th position.

4,6-Difluoro-2-methylbenzimidazole: Contains an additional methyl group at the 2nd position.

5,6-Difluorobenzimidazole: Fluorine atoms are positioned at the 5th and 6th positions.

Uniqueness

4,6-Difluorobenzimidazole is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th and 6th positions enhances its stability, lipophilicity, and biological activity compared to other benzimidazole derivatives .

Activité Biologique

Overview

4,6-Difluorobenzimidazole is a synthetic derivative of benzimidazole characterized by the substitution of fluorine atoms at the 4th and 6th positions of the benzene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antifungal properties. The unique fluorination pattern enhances its stability and lipophilicity, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with nucleic acids and enzymes involved in nucleic acid metabolism. It acts by:

- Competing with purines : This results in the inhibition of bacterial nucleic acids and protein synthesis, affecting bacterial growth and survival.

- Binding to biomolecules : The compound can bind to various biomolecules, influencing enzyme activity and gene expression.

- Inhibiting viral replication : Studies have shown that it can effectively inhibit the cytopathic effect of viruses such as herpes simplex virus type 1 (HSV-1) at low concentrations .

Antiviral Activity

Research indicates that this compound derivatives exhibit significant antiviral properties:

- Herpes Simplex Virus (HSV-1) : Compounds derived from this compound have demonstrated selective antiviral activity against wild strains of HSV-1 and resistant strains to conventional treatments like acyclovir .

- Mechanism : The antiviral action is thought to involve interference with viral nucleoside metabolism, as shown by the synthesis of ribo- and deoxyribonucleosides that are substrates for purine nucleoside phosphorylase (PNP) in transglycosylation reactions .

Antitumor Activity

This compound derivatives have also been studied for their potential antitumor effects:

- In vitro studies : These compounds have shown cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents. The specific mechanisms include induction of apoptosis and inhibition of cell proliferation .

Antifungal Activity

The antifungal properties of this compound have been explored, revealing effectiveness against certain fungal strains:

- Mechanism : Similar to its antibacterial action, it disrupts nucleic acid synthesis in fungi, leading to impaired growth and reproduction.

Comparative Analysis with Similar Compounds

| Compound Name | Fluorine Substitution | Biological Activity |

|---|---|---|

| 4-Fluorobenzimidazole | 1 Fluorine at position 4 | Moderate antiviral activity |

| 5,6-Difluorobenzimidazole | 2 Fluorines at positions 5 and 6 | Enhanced anticancer properties |

| 4,6-Difluoro-2-methylbenzimidazole | 2 Fluorines + Methyl at position 2 | Broader spectrum of biological activity |

The presence of fluorine atoms significantly alters the biological profile of these compounds. The unique substitution pattern in this compound provides enhanced efficacy compared to its counterparts.

Study on Antiviral Efficacy

A study conducted by Kharitonova et al. synthesized various nucleosides from this compound. The results indicated that certain derivatives exhibited complete inhibition of HSV-1 at a multiplicity of infection (MOI) of 0.01 PFU/cell with low cytotoxicity in Vero E6 cell cultures .

Antitumor Potential Investigation

Another investigation reported the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The study highlighted that modifications at the benzimidazole core could significantly enhance antitumor activity, with some derivatives showing IC50 values lower than those of established chemotherapeutics .

Propriétés

IUPAC Name |

4,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXRBDCSUGXMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285436 | |

| Record name | 4,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-24-4 | |

| Record name | 2208-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2208-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,6-difluorobenzimidazole unique in terms of its interaction with nucleic acids?

A1: this compound, along with 2,4-difluorobenzene, has demonstrated properties of a "universal base." [] This means it can bind to any of the four natural nucleobases (adenine, guanine, cytosine, and thymine) in RNA duplexes without significant discrimination. [] This unique feature makes it a valuable tool for studying RNA structure and function.

Q2: How does this compound impact the activity of enzymes involved in nucleic acid metabolism, specifically polymerases and primases?

A2: Research suggests that while this compound can be incorporated into nucleic acids, its presence can affect the activity of enzymes like primases. Studies with human and herpes simplex virus 1 (HSV-1) primases showed that these enzymes were highly resistant to incorporating NTPs containing this compound. [, ] This resistance is attributed to the requirement of these primases for Watson-Crick hydrogen bonding for efficient polymerization, a feature disrupted by the modified base. [, ] In contrast, the DNA-dependent NTPase activity associated with the herpes primase-helicase complex showed less specificity for NTPs containing this compound. []

Q3: Can this compound be incorporated into nucleosides and nucleotides? What are the implications for biological activity?

A3: Yes, this compound has been successfully incorporated into both ribonucleoside and 2′-deoxyribonucleoside analogs. [, , ] These modified nucleosides have been further converted to their corresponding triphosphate forms. [] Interestingly, some of these modified nucleosides, particularly 4,5,6-trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole, displayed antiviral activity against herpes simplex virus type 1 (HSV-1) with low cytotoxicity in cell culture. []

Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives in the context of antiviral activity?

A4: Yes, research has explored the impact of adding various substituents (e.g., fluoro-, methoxy-, ethoxy-, morpholino-, and pyrrolidino-) to the 5-position of the this compound ring in nucleoside analogs. [] These modifications resulted in varying levels of anti-HSV-1 activity, suggesting that SAR studies can be valuable for optimizing the antiviral potency of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.